

# In-Depth Spectroscopic Analysis of the Newly Isolated Isocudraniaxanthone B

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## Compound of Interest

Compound Name: *Isocudraniaxanthone B*

Cat. No.: *B15592998*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the newly isolated natural product, **Isocudraniaxanthone B**. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document details the key spectroscopic characteristics of **Isocudraniaxanthone B**, outlines the experimental protocols for its isolation and characterization, and provides a visual representation of the experimental workflow.

## Spectroscopic Data of Isocudraniaxanthone B

**Isocudraniaxanthone B** was first reported as a novel xanthone isolated from *Calophyllum caldonicum*. Its structure was elucidated through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  Nuclear Magnetic Resonance (NMR),  $^{13}\text{C}$  NMR, Ultraviolet (UV) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Isocudraniaxanthone B** (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
H-4	6.28	s	8.9
H-5	7.25	d	
H-6	7.82	d	
H-8	6.78	s	7.2
H-1'	3.35	d	
H-2'	5.25	t	
H-4'	1.83	s	
H-5'	1.69	s	
1-OH	13.51	s	
3-OCH <sub>3</sub>	3.82	s	
7-OCH <sub>3</sub>	3.95	s	

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Isocudraniaxanthone B** (125 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift ( $\delta$ ) in ppm
1	161.9
2	108.3
3	166.1
4	92.5
4a	156.4
4b	108.9
5	122.0
6	127.3
7	148.9
8	102.1
8a	151.2
9	182.4
9a	103.8
1'	21.6
2'	122.3
3'	132.0
4'	25.9
5'	18.0
3-OCH <sub>3</sub>	55.8
7-OCH <sub>3</sub>	56.7

Table 3: UV, IR, and Mass Spectrometry Data for **Isocudraniaxanthone B**

Spectroscopic Method	Key Data
UV (MeOH) $\lambda_{\max}$ (log $\epsilon$ )	245 (4.51), 262 (4.42), 315 (4.25), 350 (3.89) nm
IR $\nu_{\max}$ (KBr)	3440, 1650, 1610, 1580, 1460 $\text{cm}^{-1}$
HRESI-MS	m/z 385.1287 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{21}\text{H}_{21}\text{O}_6$ , 385.1338)

## Experimental Protocols

The methodologies outlined below are based on the established procedures for the isolation and structural elucidation of xanthones from natural sources, particularly from the *Calophyllum* genus.

### Plant Material and Extraction

The plant material, in this case, the bark of *Calophyllum caledonicum*, is collected and air-dried. The dried material is then ground into a coarse powder. Extraction is typically performed by maceration or Soxhlet extraction using a sequence of solvents with increasing polarity, such as hexane, dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), and methanol (MeOH). The  $\text{CH}_2\text{Cl}_2$  extract is often the primary source of xanthones.

### Isolation and Purification

The crude  $\text{CH}_2\text{Cl}_2$  extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

- **Initial Fractionation:** The extract is first fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of hexane and ethyl acetate (EtOAc).
- **Further Purification:** Fractions containing xanthones, identified by thin-layer chromatography (TLC) analysis, are then further purified using repeated column chromatography on silica gel and/or Sephadex LH-20.

- **Final Purification:** The final purification of **Isocudraniaxanthone B** is typically achieved by preparative high-performance liquid chromatography (HPLC), often using a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.

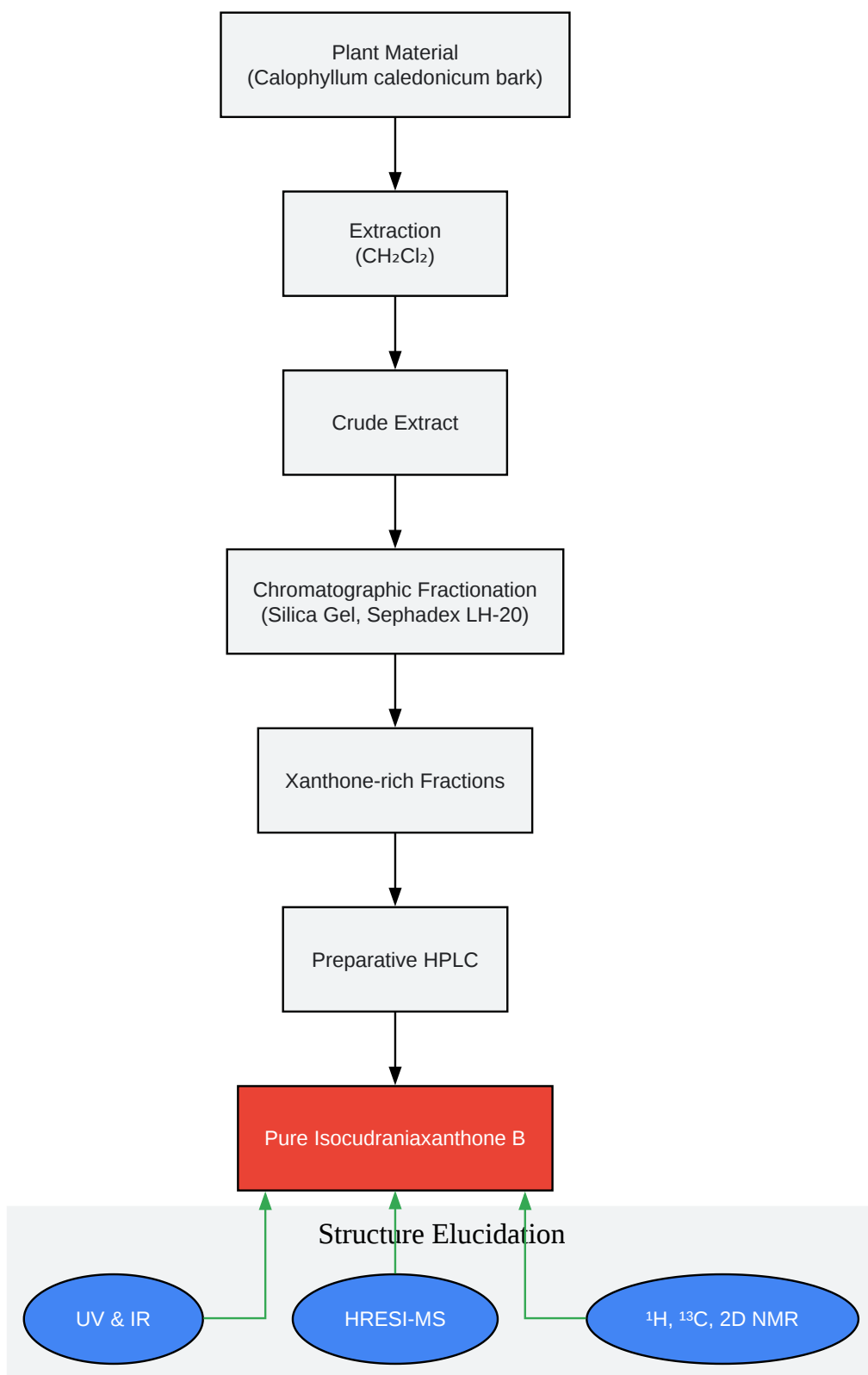
## Structure Elucidation

The pure **Isocudraniaxanthone B** is then subjected to a range of spectroscopic analyses to determine its chemical structure.

- **UV-Visible Spectroscopy:** The UV spectrum is recorded in methanol to identify the characteristic absorption bands of the xanthone chromophore.
- **Infrared Spectroscopy:** An IR spectrum is obtained using a potassium bromide (KBr) disc to identify the main functional groups present in the molecule, such as hydroxyls, carbonyls, and aromatic rings.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the compound.
- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) are conducted in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to establish the complete connectivity of protons and carbons, leading to the final structure elucidation.

## Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Isocudraniaxanthone B**.



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Caption: Experimental workflow for the isolation and structural elucidation of **Isocudraniaxanthone B**.

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